1-Dimethylamino-butan-2-one
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Overview
Description
1-Dimethylamino-butan-2-one is an organic compound with the molecular formula C6H13NO It contains a ketone functional group and a tertiary amine
Preparation Methods
1-Dimethylamino-butan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of acetylacetaldehyde dimethyl acetal with dimethylamine in methanol. The reaction is typically carried out at room temperature, followed by purification through distillation . Another method involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde .
Chemical Reactions Analysis
1-Dimethylamino-butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides
Scientific Research Applications
1-Dimethylamino-butan-2-one has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Dimethylamino-butan-2-one involves its interaction with molecular targets through its ketone and amine functional groups. These interactions can lead to various biochemical effects, depending on the specific pathways involved. For example, the compound can act as a nucleophile in substitution reactions or as a ligand in coordination chemistry .
Comparison with Similar Compounds
1-Dimethylamino-butan-2-one can be compared with other similar compounds, such as:
1-Dimethylamino-2-propanol: This compound has a similar structure but contains a hydroxyl group instead of a ketone group.
4-Dimethylamino-2-butanone: This is a positional isomer with the dimethylamino group at a different position on the carbon chain. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
1-(dimethylamino)butan-2-one |
InChI |
InChI=1S/C6H13NO/c1-4-6(8)5-7(2)3/h4-5H2,1-3H3 |
InChI Key |
DKUCGOKEZSOFOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CN(C)C |
Origin of Product |
United States |
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